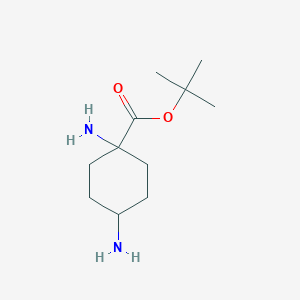

1-Boc-1,4-cyclohexanediamine

Übersicht

Beschreibung

1-Boc-1,4-cyclohexanediamine, also known as trans-N-Boc-1,4-cyclohexanediamine, is a chemical compound with the molecular weight of 214.31 . Its IUPAC name is tert-butyl 4-aminocyclohexylcarbamate . It is used as an organic intermediate and epoxy curing agent .

Synthesis Analysis

The synthesis of this compound involves a two-step catalytic sequence. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .Molecular Structure Analysis

The molecular structure of 1,4-cyclohexanediamine, a precursor to this compound, can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

The chemical reactions involved in the production of 1,4-cyclohexanediamine from high molecular-weight lignin oil have been studied . The complete utilization of all lignin depolymerization streams obtained from the reductive catalytic fractionation (RCF) of woody biomass into high-value-added compounds is a timely and challenging objective .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties can be found in the Safety Data Sheet .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1-Boc-1,4-cyclohexanediamine plays a significant role in the synthesis and crystal structure analysis of various compounds. For instance, it is used in the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, aiding in the formation of specific secondary structures not found in α-peptides and proteins (Abele, Seiler, & Seebach, 1999). Additionally, this compound derivatives have been applied in the preparation of optically active trans-cycloalkane-1,2-diamines, which are crucial in synthesizing various vicinal primary–tertiary diamines (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009).

Molecular Probes and Fluorescence Studies

The compound is instrumental in creating switchable fluorescent and solvatochromic molecular probes. Studies have shown its use in synthesizing compounds where fluorescence emission can be toggled on and off, highlighting its potential in probing the polarity of microenvironments (Yan, Belov, Bossi, & Hell, 2008).

Dendrimer Synthesis

This compound serves as a building block in the synthesis of novel dendritic melamines. These compounds, featuring piperidine motifs, exhibit self-assembly in solution and form large nano-aggregates, demonstrating the compound's utility in nanotechnology applications (Sacalis et al., 2019).

Isotope Labelling and Metabolism Studies

It is also used in isotope labelling for studying metabolism-related biological processes. A method involving this compound has been developed for synthesizing labelled agmatine, useful in pharmacokinetics and biodistribution studies (Dhuguru & Migaud, 2022).

Wirkmechanismus

The mechanism of action involves the use of the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .

Safety and Hazards

Safety information for 1-Boc-1,4-cyclohexanediamine includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

The ability to use RANEY® Ni and ammonia in the process of producing 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources . This is part of a broader effort to develop sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass .

Eigenschaften

IUPAC Name |

tert-butyl 1,4-diaminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJCTMGNZGOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC(CC1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester](/img/structure/B3233012.png)

![tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B3233015.png)

![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)

![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)

![2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B3233102.png)